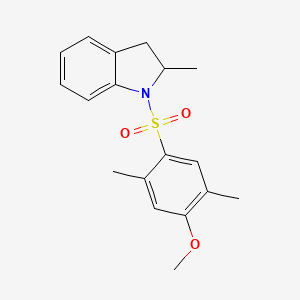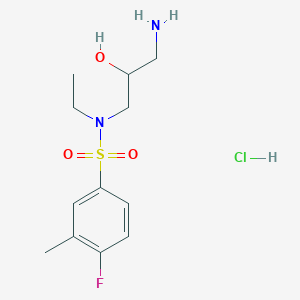![molecular formula C19H16ClFN2OS B2706206 3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one CAS No. 893789-91-8](/img/structure/B2706206.png)
3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFM-2, and it is a pyrazinone derivative that has been synthesized through a specific method.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of structurally related compounds emphasizes the importance of crystallization and structural determination via single-crystal diffraction. The process yields insights into molecular conformation and planarity, critical for understanding compound interactions at the molecular level. Studies like those by Kariuki et al. (2021) on isostructural thiazoles provide a foundation for understanding the synthesis pathways and structural properties of related pyrazin-2-one derivatives Kariuki, Abdel-Wahab, & El‐Hiti, 2021.
Molecular Conformations and Hydrogen Bonding
Exploring molecular conformations and hydrogen bonding patterns in closely related compounds, such as those studied by Sagar et al. (2017), enriches our understanding of the structural dynamics and intermolecular interactions of pyrazin-2-one derivatives. These insights are crucial for the development of compounds with desired physical and chemical properties Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017.
Green Mechanochemical Synthesis
Innovative synthesis methods, such as the green mechanochemical approach described by Saeed and Channar (2017), highlight the potential for eco-friendly and efficient production of pyrazin-2-one derivatives. This method underscores the evolving landscape of chemical synthesis, prioritizing sustainability and efficiency Saeed & Channar, 2017.
Photophysical Properties
The study of push–pull chromophores based on pyrazin-2-one frameworks, as conducted by Hoffert et al. (2017), provides valuable data on optical absorption and emission properties. This research is fundamental for applications in photovoltaic systems and optoelectronic devices, demonstrating the versatile functionality of these compounds Hoffert, Durand, Gauthier, Guen, & Achelle, 2017.
Computational Evaluation and Pharmaceutical Potential
Advanced computational evaluations, such as those performed by Thomas et al. (2018), offer profound insights into the reactivity and pharmaceutical potential of pyrazin-2-one derivatives. Through techniques like density functional theory (DFT) calculations and molecular docking, researchers can predict the interaction of these compounds with biological targets, paving the way for the development of new drugs Thomas, Mary, Resmi, Narayana, Sarojini, Armaković, Armaković, Vijayakumar, Alsenoy, & Mohan, 2018.
Propiedades
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-12-7-13(2)9-16(8-12)23-6-5-22-18(19(23)24)25-11-14-3-4-15(21)10-17(14)20/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZHUWJSZWFYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)
![methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2706129.png)


![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2706137.png)
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)